molecular formula C13H21N5O B5460540 N-(2-ethoxypropyl)-N,1,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2-ethoxypropyl)-N,1,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5460540
M. Wt: 263.34 g/mol
InChI Key: LZFUTBMTLBGSAS-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidines are a class of compounds that contain a pyrazole ring fused with a pyrimidine ring . They are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines can involve various methods . One common method involves the condensation of formimidamide with commercially available methyl 2-aminothiophene-3-carboxylate, followed by chlorination and nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines consists of a six-membered pyrimidine ring fused with a five-membered pyrazole ring . The exact structure of “N-(2-ethoxypropyl)-N,1,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” would include additional substituents at specific positions on this fused ring system.


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions depending on the substituents present on the ring system . The specific reactions that “this compound” can undergo would depend on its exact molecular structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. In general, pyrazolo[3,4-d]pyrimidines are aromatic heterocyclic compounds .

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyrimidines can vary depending on their exact structure and the biological target they interact with . Some pyrazolo[3,4-d]pyrimidines are known to inhibit certain enzymes, which can lead to their pharmacological effects .

Future Directions

The future directions for research on “N-(2-ethoxypropyl)-N,1,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” would likely involve further studies on its synthesis, properties, and potential applications. Pyrazolo[3,4-d]pyrimidines are an active area of research due to their diverse pharmacological activities .

Properties

IUPAC Name

N-(2-ethoxypropyl)-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c1-6-19-9(2)8-17(4)12-11-7-14-18(5)13(11)16-10(3)15-12/h7,9H,6,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFUTBMTLBGSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)CN(C)C1=NC(=NC2=C1C=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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